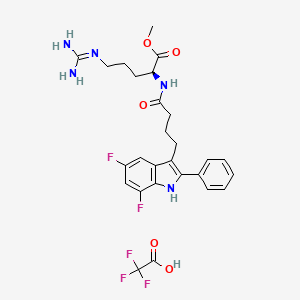
L-803,087 Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-803,087 Trifluoroacetate is a useful research compound. Its molecular formula is C27H30F5N5O5 and its molecular weight is 599.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
L-803,087 has been studied extensively for its effects on neuronal activity, particularly in the retina and central nervous system. Research indicates that it modulates voltage-gated ion channels, influencing potassium and calcium currents in retinal ganglion cells.
Case Study: Modulation of Ion Channels
In a study involving rat retinal ganglion cells, L-803,087 was shown to significantly enhance outward potassium currents while suppressing calcium channel currents. Specifically, it increased outward K+ currents by approximately 51% and reduced calcium influx through L-type channels by about 28% . These findings suggest that L-803,087 may play a role in neuroprotective mechanisms following ischemic events or axonal trauma.
Effects on Dopaminergic Systems
L-803,087 also exhibits parallel actions in modulating dopaminergic activity in the retina. It has been found to inhibit spike activity in dopamine amacrine cells and intrinsically photosensitive retinal ganglion cells (ipRGCs), thereby influencing retinal signaling pathways that affect visual processing .
Data Table: Effects on Retinal Cells
| Cell Type | Action of L-803,087 | Measurement Method |
|---|---|---|
| Retinal Ganglion Cells | Increased K+ currents; decreased Ca2+ currents | Whole cell patch-clamp |
| Dopamine Amacrine Cells | Inhibition of spike activity | Electrophysiological recordings |
| Intrinsically Photosensitive RGCs | Modulation of light responses | Immunohistochemical analysis |
Potential Therapeutic Uses
The modulation of somatostatin receptors by L-803,087 opens avenues for therapeutic applications in treating various disorders linked to sst4 receptor activity.
Neurological Disorders
Research suggests that L-803,087 may be beneficial in treating neurological disorders such as epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By regulating neurotransmitter release and neuronal excitability through sst4 receptor activation, it could help alleviate symptoms associated with these conditions .
Tumor Treatment
The compound has potential applications in oncology as well. It may be effective against proliferative disorders such as acromegaly and certain cancers (e.g., melanoma and prostate cancer) due to its ability to influence hormone secretion and cell proliferation pathways .
Mechanistic Insights
L-803,087's mechanism of action involves the modulation of intracellular signaling pathways associated with the sst4 receptor. This includes:
Propiedades
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYZHRNVKQVGQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F5N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













